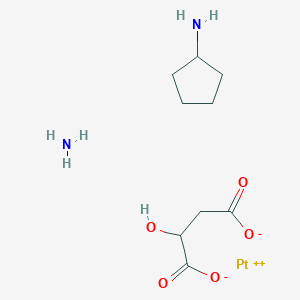
Cycloplatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloplatam is synthesized through a multi-step process. The initial step involves the reaction of cyclopentylamine with potassium trichloroaminoplatinate and potassium iodide in water, resulting in a mixture of platinum complexes. This mixture is then reacted with silver (S)-(-)-malate in water to produce the desired platinum compound .
Industrial Production Methods: The industrial production of Cycloplatam follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then lyophilized for intravenous infusion .
Analyse Des Réactions Chimiques
Types of Reactions: Cycloplatam undergoes various chemical reactions, including substitution and coordination reactions. It forms complexes with DNA, leading to the inhibition of DNA synthesis and cell division .
Common Reagents and Conditions:
Substitution Reactions: Cycloplatam reacts with nucleophiles such as water and chloride ions.
Coordination Reactions: It forms coordination complexes with DNA bases, particularly guanine.
Major Products Formed: The major products formed from these reactions are DNA adducts, which result in the inhibition of DNA replication and transcription .
Applications De Recherche Scientifique
Cycloplatam has a wide range of applications in scientific research:
Chemistry: It is used to study the coordination chemistry of platinum compounds.
Biology: Cycloplatam is used to investigate the mechanisms of DNA damage and repair.
Industry: Cycloplatam is used in the development of new antitumor drugs and formulations.
Mécanisme D'action
Cycloplatam exerts its effects by forming coordination complexes with DNA. This leads to the formation of interstrand DNA cross-links, which inhibit DNA synthesis and cell division. The compound targets the N7 position of guanine bases in DNA, leading to the formation of DNA adducts . These adducts distort the DNA structure, preventing replication and transcription, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Cisplatin: A widely used platinum-based antitumor drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action but lower toxicity than cisplatin.
Comparison: Cycloplatam is unique in its lower toxicity and higher antitumor activity compared to carboplatin. Unlike cisplatin, Cycloplatam does not cause nephrotoxicity, making it a safer alternative for cancer therapy . Additionally, Cycloplatam has shown promising results in cisplatin-resistant cancer cell lines, highlighting its potential as a more effective treatment option .
Propriétés
Numéro CAS |
109837-67-4 |
|---|---|
Formule moléculaire |
C9H18N2O5Pt |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+) |
InChI |
InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2 |
Clé InChI |
OPWOOOGFNULJAQ-UHFFFAOYSA-L |
SMILES |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
SMILES canonique |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
Synonymes |
ammine(cyclopentylamino)malatoplatinum(II) cycloplatam cycloplatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















